An In-Depth Technical Guide to Azido-mono-amide-DOTA-tris(t-Bu ester)
An In-Depth Technical Guide to Azido-mono-amide-DOTA-tris(t-Bu ester)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Azido-mono-amide-DOTA-tris(t-Bu ester), a key bifunctional chelator used in the development of advanced molecular imaging agents and radiopharmaceuticals.
Core Concepts
Azido-mono-amide-DOTA-tris(t-Bu ester) is a macrocyclic chelating agent derivative designed for the stable complexation of radiometals and subsequent conjugation to biomolecules. Its structure is engineered for a "click chemistry" approach to bioconjugation, a method known for its high efficiency and specificity.[1][2]
The molecule consists of three key functional components:
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DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) Core: This macrocyclic structure forms highly stable complexes with a variety of metal ions, which is crucial for preventing the premature release of radioactive metals in biological systems.[3]
-
Tris(t-Bu ester) Protection: Three of the four carboxylic acid groups of the DOTA cage are protected as tert-butyl esters. This protection strategy prevents unwanted side reactions during the conjugation process and can be removed under acidic conditions to allow for metal chelation.[3][4]
-
Azido-mono-amide Linker: A single carboxylic acid group is modified with a short linker terminating in an azide (B81097) (-N₃) group. This azide functionality is the reactive handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling covalent attachment to alkyne-modified biomolecules such as peptides, antibodies, or nanoparticles.[1]
Physicochemical Properties
A summary of the key physicochemical properties of Azido-mono-amide-DOTA-tris(t-Bu ester) is presented below.
| Property | Value | Reference(s) |
| Chemical Name | 1,4,7,10-Tetraazacyclododecane-1,4,7-tris-tert-butyl acetate-10-(azidopropyl ethylacetamide) | [5] |
| CAS Number | 1402795-92-9 | [1] |
| Molecular Formula | C₃₁H₅₈N₈O₇ | [1] |
| Molecular Weight | 654.85 g/mol | [1] |
| Purity | >96% (typically) | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in common organic solvents such as DMSO, DMF, and chlorinated solvents. | [3] |
Quantitative Data: Chelation Stability
| Metal Ion | log KML | Application |
| Ga³⁺ | 21.3 - 26.0 | PET Imaging |
| Cu²⁺ | 22.5 | PET Imaging |
| Y³⁺ | 24.9 | Radiotherapy |
| In³⁺ | 23.9 | SPECT Imaging |
| Lu³⁺ | 21.5 - 22.4 | Radiotherapy |
| Ac³⁺ | High (qualitative) | Radiotherapy |
| Zr⁴⁺ | High (qualitative) | PET Imaging |
Note: Stability constants can vary with experimental conditions (temperature, ionic strength).
Experimental Protocols & Workflows
The following sections provide detailed methodologies for the key experimental procedures involving Azido-mono-amide-DOTA-tris(t-Bu ester).
General Workflow
The overall process for creating a radiolabeled biomolecule using this chelator involves a multi-step process, as illustrated in the diagram below.
Caption: General workflow for bioconjugation and radiolabeling.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of Azido-mono-amide-DOTA-tris(t-Bu ester) to an alkyne-modified biomolecule (e.g., a peptide or antibody).
Materials:
-
Alkyne-modified biomolecule
-
Azido-mono-amide-DOTA-tris(t-Bu ester)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
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Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous DMSO
-
Purification system (e.g., size-exclusion chromatography (SEC) or HPLC)
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve the alkyne-modified biomolecule in PBS to a final concentration of 1-5 mg/mL.
-
Dissolve Azido-mono-amide-DOTA-tris(t-Bu ester) in anhydrous DMSO to create a 10 mM stock solution.
-
Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of THPTA or TBTA in water or DMSO, respectively.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule with a 5-10 fold molar excess of Azido-mono-amide-DOTA-tris(t-Bu ester).
-
Add the THPTA/TBTA ligand to the reaction mixture.
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.
-
-
Purification:
-
Purify the DOTA-biomolecule conjugate using an appropriate method such as SEC to remove excess reagents and byproducts.
-
Caption: Step-by-step workflow for CuAAC bioconjugation.
Protocol 2: Deprotection and Radiolabeling
This protocol outlines the removal of the tert-butyl ester protecting groups and the subsequent chelation of a radiometal.
Materials:
-
Lyophilized DOTA-biomolecule conjugate
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Ultrapure water
-
Radiometal solution (e.g., ¹⁷⁷LuCl₃, ⁶⁸GaCl₃) in a suitable buffer
-
Ammonium acetate (B1210297) or sodium acetate buffer (0.1 M, pH 4.5-5.5)
-
Heating block or water bath
-
Purification system (e.g., C18 Sep-Pak cartridge, radio-HPLC)
Procedure:
-
Deprotection:
-
Reconstitute the lyophilized DOTA-biomolecule conjugate in a cleavage cocktail, typically consisting of 95% TFA, 2.5% water, and 2.5% TIS.
-
Incubate at room temperature for 2-4 hours with occasional vortexing.
-
Remove the TFA under a stream of nitrogen and lyophilize the deprotected conjugate.
-
-
Radiolabeling:
-
Reconstitute the deprotected DOTA-biomolecule conjugate in the acetate buffer.
-
Add the radiometal solution to the conjugate.
-
Incubate the reaction mixture at an elevated temperature (e.g., 95°C for 15-30 minutes for ¹⁷⁷Lu or ⁶⁸Ga). Optimal temperature and time may vary depending on the radiometal and biomolecule.
-
-
Purification of Radiolabeled Product:
-
Purify the radiolabeled biomolecule from unchelated radiometal using a C18 Sep-Pak cartridge or radio-HPLC.
-
Protocol 3: Quality Control
Materials:
-
Instant thin-layer chromatography (iTLC) strips
-
Radio-HPLC system
-
Appropriate mobile phases for iTLC and HPLC
Procedure:
-
Radiochemical Purity (RCP) by iTLC:
-
Spot a small aliquot of the final product onto an iTLC strip.
-
Develop the strip using a suitable mobile phase (e.g., 0.1 M sodium citrate (B86180) for ¹⁷⁷Lu-DOTA conjugates).
-
Analyze the strip using a radio-TLC scanner to determine the percentage of radiolabeled conjugate versus free radiometal.
-
-
RCP by radio-HPLC:
-
Inject an aliquot of the final product onto a radio-HPLC system equipped with a suitable column (e.g., C18).
-
Elute with a gradient of solvents (e.g., water/acetonitrile with 0.1% TFA).
-
Monitor the eluate with a UV detector and a radioactivity detector to confirm the identity and purity of the radiolabeled product.
-
Conclusion
Azido-mono-amide-DOTA-tris(t-Bu ester) is a versatile and powerful tool for the development of targeted radiopharmaceuticals and molecular imaging agents. Its bifunctional nature, combining a robust chelating core with a "clickable" azide handle, facilitates the straightforward and efficient labeling of a wide range of biomolecules. The detailed protocols and data provided in this guide offer a solid foundation for researchers and drug development professionals to utilize this compound in their work, ultimately contributing to the advancement of nuclear medicine and personalized therapies.
References
- 1. precisepeg.com [precisepeg.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chempep.com [chempep.com]
- 4. Facile synthesis of 1-(acetic acid)-4,7,10-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraaza-cyclododecane: a reactive precursor chelating agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. macrocyclics.com [macrocyclics.com]
